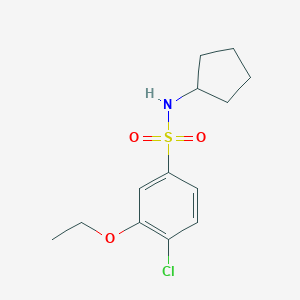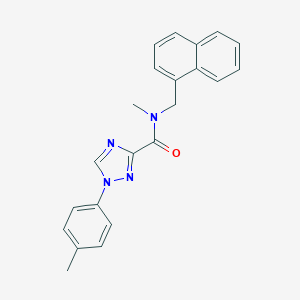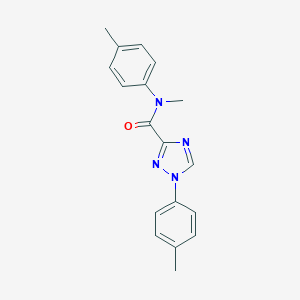
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide (abbreviated as CPES) is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. CPES has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide works by binding to specific targets in the body, such as enzymes or receptors, and altering their activity. The exact mechanism of action of 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of specific enzymes and receptors in the body.
Biochemical and Physiological Effects:
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been found to have a variety of biochemical and physiological effects. For example, 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, as mentioned earlier. Additionally, 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been found to inhibit the activity of aldosterone synthase, an enzyme involved in the regulation of blood pressure. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide in lab experiments is its specificity for certain targets in the body. This specificity allows researchers to investigate the role of specific biological processes without affecting other processes in the body. However, one limitation of using 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide is its potential toxicity. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been found to be toxic to certain cells in the body, and caution should be taken when using it in lab experiments.
未来方向
There are several future directions for further research on 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide. One direction is to investigate the potential use of 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide in the treatment of cancer. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been shown to inhibit the growth of certain types of cancer cells, and further research could explore its potential as a cancer treatment. Another direction is to investigate the role of 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide in the regulation of blood pressure. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been found to inhibit the activity of aldosterone synthase, and further research could explore its potential as a treatment for hypertension. Finally, future research could investigate the potential use of 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide in the treatment of inflammatory diseases. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been found to have anti-inflammatory effects, and further research could explore its potential as a treatment for diseases such as rheumatoid arthritis.
合成方法
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclopentylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with ethyl iodide. The final product is obtained through recrystallization from ethanol.
科学研究应用
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been used in various scientific studies as a tool to investigate the role of specific biological processes. For example, 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in certain types of cancer. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. 4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide has also been used to study the role of the renin-angiotensin-aldosterone system in the regulation of blood pressure.
属性
分子式 |
C13H18ClNO3S |
|---|---|
分子量 |
303.81 g/mol |
IUPAC 名称 |
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO3S/c1-2-18-13-9-11(7-8-12(13)14)19(16,17)15-10-5-3-4-6-10/h7-10,15H,2-6H2,1H3 |
InChI 键 |
YSZOPTQDIXZKCY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl |
规范 SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)



![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)
![N-[4-(4-bromobenzoyl)phenyl]-4-(1H-pyrazol-1-yl)benzamide](/img/structure/B278945.png)